(R)-6-ヒドロキシワルファリン
説明
®-6-Hydroxywarfarin is a chiral derivative of warfarin, a well-known anticoagulant. This compound is characterized by the presence of a hydroxyl group at the sixth position of the warfarin structure. Warfarin itself is widely used in medicine to prevent blood clots, and its derivatives, including ®-6-Hydroxywarfarin, are of significant interest in both clinical and research settings due to their unique biochemical properties.
科学的研究の応用
®-6-Hydroxywarfarin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of warfarin.
Biology: Investigated for its interactions with various enzymes and proteins involved in blood coagulation.
Medicine: Explored for its potential as a more selective anticoagulant with fewer side effects compared to warfarin.
Industry: Utilized in the development of new anticoagulant drugs and in the study of drug metabolism and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Hydroxywarfarin typically involves the hydroxylation of warfarin. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective hydroxylation at the sixth position.
Industrial Production Methods: In an industrial setting, the production of ®-6-Hydroxywarfarin may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: ®-6-Hydroxywarfarin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent warfarin structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 6-oxo-warfarin.
Reduction: Formation of warfarin.
Substitution: Formation of 6-halogenated warfarin derivatives.
作用機序
The mechanism of action of ®-6-Hydroxywarfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the activation of clotting factors. By inhibiting this enzyme, ®-6-Hydroxywarfarin prevents the conversion of vitamin K epoxide to its active form, thereby reducing the synthesis of active clotting factors and exerting its anticoagulant effect.
類似化合物との比較
Warfarin: The parent compound, widely used as an anticoagulant.
S-Warfarin: The S-enantiomer of warfarin, which is more potent than the R-enantiomer.
4-Hydroxywarfarin: Another hydroxylated derivative of warfarin.
Comparison:
Potency: ®-6-Hydroxywarfarin is generally less potent than S-warfarin but may offer a better safety profile.
Selectivity: The hydroxyl group at the sixth position may confer unique selectivity towards certain enzymes or pathways, potentially reducing side effects.
Metabolism: The metabolic pathways of ®-6-Hydroxywarfarin may differ from those of other warfarin derivatives, affecting its pharmacokinetics and pharmacodynamics.
生物活性
(R)-6-Hydroxywarfarin is a significant metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing warfarin therapy and managing patient responses. This article delves into the metabolic pathways, pharmacological effects, and clinical implications of (R)-6-Hydroxywarfarin.
Metabolism of Warfarin and Its Hydroxy Derivatives
Warfarin exists as two enantiomers: (R)-warfarin and (S)-warfarin. The metabolism of these enantiomers occurs primarily through cytochrome P450 enzymes, particularly CYP2C9, CYP1A2, and CYP2C19.
- Metabolic Pathways :
- (R)-Warfarin : Primarily metabolized by CYP1A2 to produce (R)-6-hydroxywarfarin, along with other metabolites like (R)-7-hydroxywarfarin and (R)-8-hydroxywarfarin. The formation of these metabolites is crucial as they are less pharmacologically active than the parent compound.
- (S)-Warfarin : Mainly hydroxylated by CYP2C9 to form (S)-6- and (S)-7-hydroxywarfarin, which also contribute to the drug's anticoagulant effect but differ in their potency compared to (R)-warfarin .
Table 1: Metabolites of Warfarin
Metabolite | Enzyme | Activity Level |
---|---|---|
(R)-6-Hydroxywarfarin | CYP1A2 | Low |
(R)-7-Hydroxywarfarin | CYP1A2 | Low |
(R)-8-Hydroxywarfarin | CYP2C19 | Low |
(S)-6-Hydroxywarfarin | CYP2C9 | Moderate |
(S)-7-Hydroxywarfarin | CYP2C9 | Moderate |
Pharmacological Implications
The biological activity of (R)-6-hydroxywarfarin is characterized by its role in modulating the anticoagulant effects of warfarin. Although it is a metabolite with reduced activity compared to the parent compound, it plays a significant role in determining the overall pharmacokinetics and pharmacodynamics of warfarin therapy.
Case Studies
-
Patient Response Variability :
A study highlighted the variability in patient responses to warfarin therapy attributed to genetic polymorphisms in the cytochrome P450 enzyme system. Individuals with certain genetic variants exhibited altered metabolism rates for both enantiomers, influencing the levels of (R)-6-hydroxywarfarin and subsequently affecting anticoagulation outcomes . -
Drug Interactions :
Clinical observations have shown that concurrent administration of other medications can influence the metabolism of warfarin and its hydroxy derivatives. For instance, drugs that inhibit CYP1A2 or CYP2C19 can lead to increased levels of active warfarin, while those that induce these enzymes may enhance the formation of (R)-6-hydroxywarfarin, thereby reducing anticoagulant efficacy .
特性
IUPAC Name |
4,6-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716459 | |
Record name | 4,6-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63740-75-0 | |
Record name | 6-Hydroxywarfarin, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXYWARFARIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8AEG6204 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of (R)-6-Hydroxywarfarin in warfarin metabolism?
A1: (R)-6-Hydroxywarfarin is a major metabolite of (R)-warfarin, which itself is one enantiomer of the racemic drug warfarin. Warfarin is metabolized by cytochrome P450 enzymes into various hydroxylated metabolites, including (R)-6-Hydroxywarfarin. Understanding the formation and clearance of this metabolite is crucial because it provides insights into the overall metabolism and elimination of warfarin from the body.
Q2: How does cimetidine affect the formation of (R)-6-Hydroxywarfarin?
A: Research indicates that cimetidine, a histamine H2-receptor antagonist, can selectively inhibit the formation of (R)-6-Hydroxywarfarin. A study involving healthy volunteers demonstrated that chronic administration of cimetidine significantly inhibited the formation clearance of (R)-6-Hydroxywarfarin []. This suggests that cimetidine may interfere with the specific cytochrome P450 enzymes responsible for this metabolic pathway.
Q3: Does diltiazem also influence (R)-6-Hydroxywarfarin clearance?
A: Yes, similar to cimetidine, diltiazem has also been shown to impact (R)-6-Hydroxywarfarin clearance. A study investigating the interaction between diltiazem and warfarin in humans found that diltiazem selectively decreased the clearance of (R)-6-Hydroxywarfarin []. This inhibition was regiospecific, as it did not significantly affect the clearance of other (R)-warfarin metabolites like (R)-7-Hydroxywarfarin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。